3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Overview
Description
3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBrCl2O2S2 and a molecular weight of 295.99 g/mol . It is a sulfonyl chloride derivative of thiophene, characterized by the presence of bromine and chlorine atoms on the thiophene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride typically involves the sulfonylation of 3-bromo-5-chlorothiophene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-chlorothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-chlorothiophene-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparison with Similar Compounds
3-Bromo-5-chlorothiophene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
3-Bromo-2-chloropyridine-5-sulfonyl chloride: Similar in structure but with a pyridine ring instead of a thiophene ring.
2-Bromo-5-chlorothiophene: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWGXKAPAGXFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372039 | |
Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-72-8 | |
Record name | 3-Bromo-5-chloro-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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